N-(furan-2-ylmethyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide
Description
N-(furan-2-ylmethyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine-4-carboxamide core. The pyridazin-3-yl group at position 1 of the piperidine is substituted with a 4-methoxyphenyl moiety, while the carboxamide nitrogen is linked to a furan-2-ylmethyl group. This structure combines aromatic and heterocyclic elements, which are common in medicinal chemistry for targeting enzymes or receptors. The methoxy group may enhance lipophilicity and metabolic stability, while the furan ring could contribute to hydrogen bonding or π-π interactions .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-28-18-6-4-16(5-7-18)20-8-9-21(25-24-20)26-12-10-17(11-13-26)22(27)23-15-19-3-2-14-29-19/h2-9,14,17H,10-13,15H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAFTRCMGOQIGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 350.42 g/mol. Its structure features a piperidine ring substituted with various functional groups, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives of piperidine have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Studies have demonstrated that piperidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain pyridazine derivatives have been reported to exhibit cytotoxic effects against cancer cell lines, suggesting that this compound may also possess similar anticancer properties .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Interaction with DNA : Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Study 1: Antimicrobial Efficacy
A study conducted on various piperidine derivatives revealed that those with electron-donating groups exhibited enhanced antibacterial activity. The compound's structure allows for effective interaction with bacterial membranes, leading to increased permeability and subsequent cell death .
Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that compounds structurally related to this compound induced significant cytotoxicity at low concentrations (IC50 values ranging from 5 to 20 µM). These findings suggest a potential for development as an anticancer agent .
Data Summary Table
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Pyridazine Substituents: The target compound’s 4-methoxyphenyl group contrasts with analogs bearing methylphenyl () or cyclopropyl ().
- Amide Substituents : The furan-2-ylmethyl group in the target compound may improve solubility compared to bulkier substituents like 3,4-diethoxyphenylmethyl () or pyridin-3-ylmethyl (). Furan’s oxygen atom could facilitate hydrogen bonding .
- Synthetic Routes : Analogs in and were synthesized via coupling reactions (e.g., TBTU/DIEA in CH2Cl2), suggesting the target compound may follow similar protocols .
Pharmacokinetic Considerations
- Lipophilicity : The 4-methoxyphenyl group increases lipophilicity (logP ~3–4 estimated), which may enhance blood-brain barrier penetration compared to polar carbamoylphenyl analogs () .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-(furan-2-ylmethyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis involves multi-step reactions, typically starting with functionalization of the pyridazine core (e.g., introducing the 4-methoxyphenyl group via Suzuki coupling) followed by piperidine-carboxamide formation. Critical steps include temperature control (60–80°C for coupling reactions), solvent selection (e.g., DMF or ethanol), and catalyst use (e.g., Pd catalysts for cross-coupling). Purification via column chromatography or recrystallization is essential to achieve >90% purity .
Q. How is the structural integrity of this compound verified, and what analytical techniques are most reliable?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms functional groups (e.g., furan, piperidine). Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies amide bonds (C=O stretch at ~1650 cm⁻¹). High-resolution MS or X-ray crystallography resolves ambiguities in stereochemistry .
Q. What are the preliminary biological activities associated with this compound?
- Methodological Answer : Pyridazine and furan derivatives often exhibit anticancer, anti-inflammatory, or antimicrobial activity. Initial screens involve in vitro assays (e.g., kinase inhibition, bacterial growth inhibition). For example, pyridazine analogs show IC₅₀ values in the µM range against cancer cell lines (e.g., MCF-7) via ATP-binding pocket interactions .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved, particularly when comparing in vitro vs. in vivo results?
- Methodological Answer : Discrepancies often arise from bioavailability or metabolic stability. Use pharmacokinetic studies (e.g., plasma stability assays) to assess compound half-life. Structural modifications (e.g., adding methyl groups to the piperidine ring) may enhance metabolic resistance. Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
Q. What strategies optimize the compound’s solubility and bioavailability for therapeutic applications?
- Methodological Answer : Solubility can be improved via salt formation (e.g., hydrochloride salts) or prodrug approaches (e.g., esterification of the carboxamide). LogP calculations predict lipophilicity; aim for values <3 to enhance aqueous solubility. Co-solvent systems (e.g., PEG 400/water) are used in formulation studies .
Q. How do structural analogs of this compound compare in target selectivity, and what computational tools guide SAR studies?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies key residues (e.g., hydrophobic pockets in kinase domains). Compare analogs by substituting the furan with thiophene or modifying the methoxyphenyl group. Selectivity profiles are quantified using kinase panel assays (e.g., DiscoverX) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
